molecular formula C19H21BF2O3 B8083754 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083754
M. Wt: 346.2 g/mol
InChI Key: JZPTWRNSSVDPEN-UHFFFAOYSA-N
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Description

The compound 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as Compound A) is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core (4,4,5,5-tetramethyl substitution) and a phenyl ring substituted at the 3-position with a (3,5-difluorophenyl)methoxy group. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications .

Properties

IUPAC Name

2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-6-5-7-17(10-14)23-12-13-8-15(21)11-16(22)9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPTWRNSSVDPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation-Borylation

  • Lithiation :
    Treatment of 3-[(3,5-difluorophenyl)methoxy]phenol with n-butyllithium (–78°C, THF) generates a lithiated intermediate.

  • Borylation :
    Quenching with trimethyl borate followed by acidic workup (HCl, H₂O) yields the boronic acid. This method, adapted from organoboron syntheses, provides moderate yields (60–70%) but requires strict temperature control to prevent decomposition.

Miyaura Borylation

  • Catalytic Coupling :
    Reaction of the brominated precursor (3-[(3,5-difluorophenyl)methoxy]bromobenzene) with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (80°C, 12 h) affords the boronic ester directly.

  • Advantages :
    This one-pot method bypasses boronic acid isolation, improving overall yield (85–90%) and scalability.

Pinacol Protection and Final Product Isolation

The boronic acid intermediate is protected as the 1,3,2-dioxaborolane using pinacol under anhydrous conditions:

  • Esterification :

    • Reagents : Boronic acid (1 equiv), pinacol (1.05 equiv), MgSO₄ (1 equiv) in dichloromethane.

    • Conditions : Stirring under argon (16 h, room temperature), followed by filtration and solvent removal.

  • Distillation :
    The crude product is purified via vacuum distillation (108°C at 23 mmHg), yielding the title compound as a colorless liquid that solidifies upon cooling.

Key Data :

ParameterValueSource
Yield89%
Purity>99% (GC-MS)
Boiling Point108°C (23 mmHg)

Alternative Catalytic Approaches

Recent advances in transition metal catalysis offer streamlined pathways:

Ruthenium-Catalyzed Hydrosilylation-Borylation

  • Reaction :
    Hydrosilylation of alkynyl precursors with HSiR₃ followed by borylation using B₂pin₂ in the presence of Ru(CO)Cl(H)(PPh₃)₃ (1 mol%).

  • Conditions :
    Toluene, 100°C, 3 h, argon atmosphere.

  • Outcome :
    Achieves 100% conversion with >90% selectivity for the trans-isomer.

Challenges and Optimization Strategies

  • Moisture Sensitivity :
    All steps require rigorous exclusion of moisture via flame-dried glassware and inert gas purging.

  • Byproduct Formation :
    Residual dichloromethane may lead to carbene byproducts; substitution with THF or dioxane mitigates this.

  • Catalyst Loading :
    Reducing Pd catalyst loadings to 0.5 mol% in Miyaura borylation maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into borane derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borane derivatives, and substituted phenyl compounds, which can be further utilized in various synthetic applications.

Scientific Research Applications

Organic Synthesis

1,3,2-Dioxaborolane compounds are primarily used as reagents in organic synthesis. They facilitate the formation of carbon-carbon bonds through various coupling reactions, which are crucial for constructing complex organic molecules. Notably, this compound can be employed in:

  • Suzuki-Miyaura Coupling Reaction : This reaction is essential for synthesizing biaryl compounds and other complex structures. The presence of the dioxaborolane moiety enhances the reactivity and selectivity of the coupling process .

Pharmaceutical Development

The compound plays a vital role in medicinal chemistry by serving as a key intermediate in the synthesis of boron-containing pharmaceuticals. Its applications include:

  • Enhancing Drug Efficacy : Boron-containing compounds have been shown to improve the pharmacological properties of drugs by enhancing their selectivity and efficacy against targeted biological pathways .
  • Development of Anticancer Agents : Research has indicated that dioxaborolane derivatives can be utilized in designing new anticancer agents due to their ability to modulate biological activity through boron interactions .

Material Science

In material science, 1,3,2-Dioxaborolane derivatives are utilized for developing advanced materials with improved properties:

  • Polymers and Coatings : The unique chemical structure of dioxaborolanes allows them to be incorporated into polymer matrices and coatings. This incorporation can enhance durability and performance characteristics such as thermal stability and resistance to degradation .

Catalysis

The compound is also recognized for its catalytic properties:

  • Catalytic Reactions : It acts as a catalyst in several chemical reactions, facilitating faster and more efficient processes. This application is beneficial in both industrial settings and laboratory research where reaction efficiency is paramount .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The compound exhibited high yields when coupled with various aryl halides under mild conditions. The results indicated that the presence of the difluorophenyl group significantly enhanced the reaction's efficiency compared to other boron reagents .

Case Study 2: Anticancer Drug Development

Research focusing on boron-containing compounds highlighted the potential of dioxaborolane derivatives in developing new anticancer agents. The study showed that these compounds could selectively target cancer cells while minimizing effects on healthy cells. This selectivity was attributed to the unique interaction of boron with biological molecules .

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of covalent bonds with other molecules through its boron atom. This allows it to participate in various chemical reactions, such as cross-coupling and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting molecules.

Comparison with Similar Compounds

Key Data Tables

Table 1: Electronic and Steric Properties of Selected Boronic Esters

Compound Substituent Electron Effect Steric Hindrance Reactivity (Suzuki Yield)
Compound A 3-[(3,5-Difluorophenyl)methoxy] Mixed (donor/withdrawing) Moderate 65–80% (estimated)
2-(2,6-Difluorophenyl)-dioxaborolane 2,6-Difluorophenyl Strongly withdrawing Low 85–90%
2-(3-Methoxyphenyl)-dioxaborolane 3-Methoxyphenyl Donating Low 60–75%
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-Dichlorophenyl Strongly withdrawing Moderate 70–85%

Biological Activity

1,3,2-Dioxaborolane compounds are a class of organoboron compounds that have gained attention in medicinal chemistry due to their unique structural features and biological activities. The specific compound of interest, 1,3,2-Dioxaborolane, 2-[3-[(3,5-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- , exhibits potential as a pharmacological agent due to its ability to interact with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C12H15BF2O2C_{12}H_{15}BF_2O_2, with a molecular weight of approximately 240.06 g/mol . It is characterized by the presence of a dioxaborolane ring and a difluorophenyl substituent which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅BF₂O₂
Molecular Weight240.06 g/mol
Physical StateSolid
Purity>98.0% (GC)

Anticancer Potential

Research indicates that compounds containing boron can inhibit various signaling pathways involved in cancer progression. The dioxaborolane derivatives have shown promise in selectively inhibiting the ERK pathway, which plays a crucial role in cell proliferation and survival. In particular:

  • In vitro studies have demonstrated that similar dioxaborolane compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Case Study : A study published in Molecules highlighted the synthesis of boron-containing compounds that showed significant anticancer activity against human cancer cell lines (e.g., MCF-7 breast cancer cells) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Some studies suggest that boron-containing compounds can disrupt microbial cell membranes or interfere with essential metabolic pathways.

  • Case Study : Research conducted on related boron compounds demonstrated effective antifungal activity against various strains of fungi, suggesting a potential application in treating fungal infections .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

  • Acute Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation .
  • Safety Data : Handling precautions should be taken due to its potential toxicity; it is advised for research purposes only and not for use in pharmaceuticals or food products .

The biological activity of 1,3,2-Dioxaborolane derivatives may be attributed to their ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways:

  • Inhibition of Kinases : Compounds may inhibit kinases involved in signal transduction pathways.
  • DNA Interaction : Some studies suggest that boron compounds can interact with DNA, potentially leading to disruptions in replication and transcription processes.

Q & A

Basic Research Questions

Q. How can researchers synthesize 1,3,2-dioxaborolane derivatives like the target compound, and what key reaction conditions are required?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using boron esters. For example, allyl-substituted dioxaborolanes (e.g., 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) react with aryl halides under anhydrous conditions with potassium carbonate as a base at 100°C . Hydroboration of alkynyl precursors with dicyclohexylborane under inert atmospheres is another approach, yielding stereoselective alkenyl boronates .
  • Key Conditions :

  • Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄).
  • Solvent : Polar aprotic solvents (e.g., THF, DMF).
  • Temperature : 80–100°C for optimal coupling efficiency.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹¹B NMR is critical for confirming boron environment (δ ~30–35 ppm for dioxaborolanes) . ¹H and ¹³C NMR resolve aryl and methoxy substituents.
  • X-ray Crystallography : Provides definitive structural confirmation. For example, biphenyl-dioxaborolane analogs crystallize in orthorhombic systems (space group Pbca) with bond lengths of B–O ~1.36–1.39 Å .
    • Data Table :
TechniqueKey Signals/ParametersReference
¹¹B NMRδ 32.5 ppm (boron ester)
X-rayB–O bond: 1.38 Å

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology :

  • Hazard Identification : Boronates are moisture-sensitive and may release toxic fumes upon decomposition. Related compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane) require handling under argon to prevent hydrolysis .
  • First Aid : Immediate rinsing with water for eye/skin contact; consult a physician and provide SDS documentation .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields for Suzuki couplings involving dioxaborolanes?

  • Analysis : Discrepancies arise from variations in substrate electronic effects and catalyst loading . For example, electron-deficient aryl halides may require higher Pd concentrations (2–5 mol%) compared to electron-rich analogs .
  • Mitigation : Optimize via DoE (Design of Experiment) frameworks, testing variables like solvent polarity (e.g., DMF vs. toluene) and base strength (K₂CO₃ vs. Cs₂CO₃) .

Q. What mechanistic insights explain the stereoselectivity in hydroboration reactions of alkynyl dioxaborolanes?

  • Mechanism : Anti-Markovnikov addition of boron to terminal alkynes is governed by steric effects of the dioxaborolane ring. For example, hydroboration with dicyclohexylborane produces Z-alkenyl boronates via a concerted, stereospecific pathway .
  • Supporting Data :

SubstrateProduct StereochemistryYield (%)Reference
Phenylethynyl boronateZ-isomer85

Q. How do electronic effects of fluorinated aryl groups influence the reactivity of this compound in cross-coupling reactions?

  • Electronic Impact : The 3,5-difluorophenyl methoxy group enhances electrophilicity at the boron center, accelerating transmetallation in Pd-catalyzed reactions. Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing side reactions (e.g., protodeboronation) .
  • Experimental Design : Compare coupling rates of fluorinated vs. non-fluorinated analogs using kinetic profiling (e.g., in situ IR monitoring).

Q. What role does this compound play in radical chain reactions, and how can its stability be optimized?

  • Application : Dioxaborolanes act as radical precursors in deboronative reactions. For instance, 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes homolytic cleavage under UV light, generating alkyl radicals .
  • Stability Optimization : Use sterically hindered boronates (e.g., tetramethyl substitution) to slow radical recombination .

Data Contradiction Resolution

Q. Why do some studies report low yields for dioxaborolane-based couplings despite high boron electrophilicity?

  • Root Cause : Competing protodeboronation in protic solvents or acidic conditions. For example, aqueous workup steps may hydrolyze the boronate ester prematurely .
  • Solution : Employ anhydrous reaction conditions and quench reactions with non-acidic reagents (e.g., NaHCO₃) .

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